molecular formula C19H19ClN4O B2389445 3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380178-80-1

3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2389445
CAS No.: 2380178-80-1
M. Wt: 354.84
InChI Key: ZACLIPGSZWNTGL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a quinazolin-4-one moiety, a piperidin-4-yl moiety, and a 3-chloropyridin-4-yl moiety . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and chains based on the moieties present . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used . Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as melting point, molecular weight, and NMR data can be determined .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, some piperidine derivatives are used as inhibitors for various enzymes .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential uses in medicine. This could involve in-depth studies of its mechanism of action, pharmacokinetics, and toxicity .

Properties

IUPAC Name

3-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-11-21-8-5-18(16)23-9-6-14(7-10-23)12-24-13-22-17-4-2-1-3-15(17)19(24)25/h1-5,8,11,13-14H,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACLIPGSZWNTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4=C(C=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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